![molecular formula C18H17N3O4 B2378248 3-甲基-4-硝基-N-[3-(2-氧代吡咯烷-1-基)苯基]苯甲酰胺 CAS No. 941136-33-0](/img/structure/B2378248.png)

3-甲基-4-硝基-N-[3-(2-氧代吡咯烷-1-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

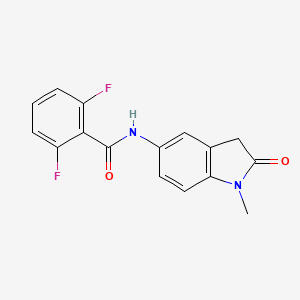

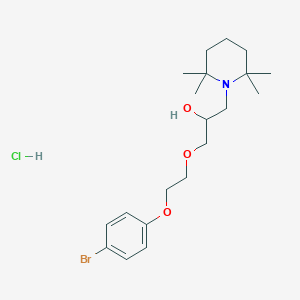

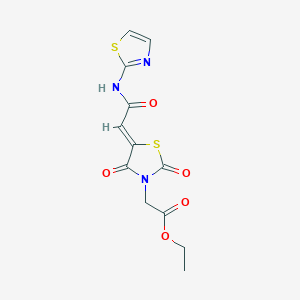

“3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound is available from suppliers such as TimTec, LLC, ChemBridge Corporation, and Vitas M Chemical Limited .

Molecular Structure Analysis

The molecular structure of “3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学研究应用

合成与表征

新型苯甲酰胺的合成

苯甲酰胺,包括与3-甲基-4-硝基-N-[3-(2-氧代吡咯烷-1-基)苯基]苯甲酰胺结构相关的化合物,已被合成用于各种应用。例如,对新型苯甲酰胺及其铜和钴配合物的合成、表征和生物活性研究表明其具有潜在的抗菌活性,可用于对抗各种细菌菌株(Khatiwora et al., 2013)。

衍生物合成与抗氧化活性

另一项研究涉及合成1-(5-氯-2-羟基苯基)-5-氧代吡咯烷-3-羧酸衍生物,显示出显著的抗氧化活性,突显了开发新型抗氧化剂的潜力(Tumosienė等,2019)。

生物学和药理学研究

抗菌和抗增殖研究

已合成N-(取代苯基)-2/4-(1H-吲哚-3-基偶氮)-苯甲酰胺,并对其进行了体外抗菌和抗真菌活性筛选,一些化合物显示出强大的抗菌和抗增殖效果(Kumar et al., 2012)。

抗肿瘤药物

基于2-甲基-4-硝基-2H-吡唑-3-羧酸[2-(环己烷羰基氨基)苯并噻唑-6-基]酰胺的苯噻唑衍生物的研究表明其对肿瘤细胞系具有选择性细胞毒性,可能用作抗肿瘤药物(Yoshida et al., 2005)。

化学和光谱研究

苯甲酰胺衍生物的光谱研究

对苯甲酰胺衍生物(如N-(4'-甲基)苯基苯甲酰胺和N-(4'-硝基)苯基苯甲酰胺)进行了光谱研究,以了解其荧光性质和激发态构象变化(Brozis et al., 1999)。

晶体结构分析

已确定了2-硝基-N-(4-硝基苯基)苯甲酰胺的晶体结构,为这类化合物的分子和电子结构提供了见解(Saeed et al., 2008)。

腐蚀抑制和材料科学

腐蚀抑制研究

已研究了N-苯基苯甲酰胺,包括带有硝基取代基的衍生物,在酸性环境中对低碳钢的腐蚀抑制性能,展示了它们在材料科学应用中的潜力(Mishra et al., 2018)。

光学活性聚酰胺的合成

已合成了含有4-硝基-1,3-二氧杂异吲哚-2-基侧链基团的新型光学活性聚酰胺类,表明其在聚合物科学领域的应用(Faghihi et al., 2010)。

未来方向

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in “3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” makes it a potential candidate for the development of new drugs . Future research could focus on exploring the biological activity of this compound and its potential applications in medicine .

作用机制

Target of Action

It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have shown a variety of biological activities .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12-10-13(7-8-16(12)21(24)25)18(23)19-14-4-2-5-15(11-14)20-9-3-6-17(20)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXOQHUDKOYFJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-7-[(4-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2378172.png)

![Dispiro[3.0.35.14]nonan-9-ylmethanol](/img/structure/B2378175.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2378176.png)

![1-Methyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2378179.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2378180.png)

![(E)-2-amino-N-(sec-butyl)-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2378183.png)

![2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide](/img/structure/B2378187.png)

![8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2378188.png)